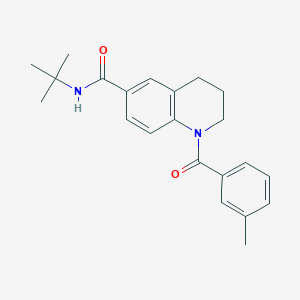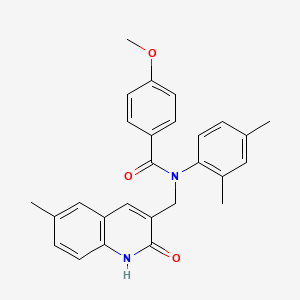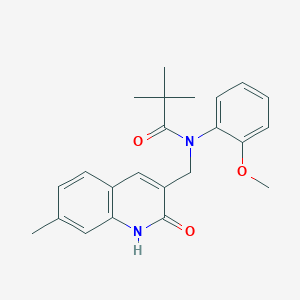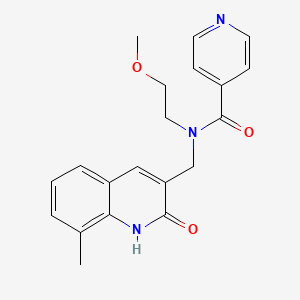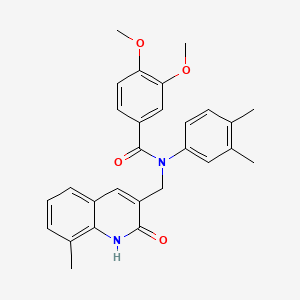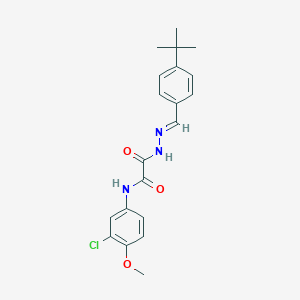
N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide, also known as BML-190, is a synthetic compound with potential anti-inflammatory properties. It belongs to the class of benzamides and has been extensively studied for its potential use in treating various inflammatory conditions.
Mecanismo De Acción
N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide exerts its anti-inflammatory effects by inhibiting the activity of the EP2 receptor. This receptor is involved in the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. By inhibiting the activity of this receptor, N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide reduces the production of these inflammatory mediators, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide has been shown to have potent anti-inflammatory effects in various animal models of inflammation. It has been shown to reduce inflammation in models of arthritis, colitis, and asthma. Additionally, N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide has been shown to have analgesic effects in models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide in lab experiments is its potent anti-inflammatory effects. This makes it a useful tool for studying the mechanisms of inflammation and for testing potential anti-inflammatory drugs. However, one limitation of using N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide is its potential toxicity. It has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide. One area of research could be the development of more potent and selective EP2 receptor inhibitors. Another area of research could be the investigation of the potential use of N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide in the treatment of various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could be conducted to investigate the potential toxicity of N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide and to determine the optimal dosage for use in lab experiments.
Métodos De Síntesis
The synthesis of N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide involves the reaction of 3-chloro-4-methoxybenzaldehyde with benzylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting intermediate is then reacted with ethylenediamine to yield the final product. The purity of the compound is confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide has been extensively studied for its potential anti-inflammatory properties. It has been shown to inhibit the activity of the prostaglandin E2 receptor EP2, which is involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation.
Propiedades
IUPAC Name |
N'-[(E)-(4-tert-butylphenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-20(2,3)14-7-5-13(6-8-14)12-22-24-19(26)18(25)23-15-9-10-17(27-4)16(21)11-15/h5-12H,1-4H3,(H,23,25)(H,24,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRAYOMTCDSOSW-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

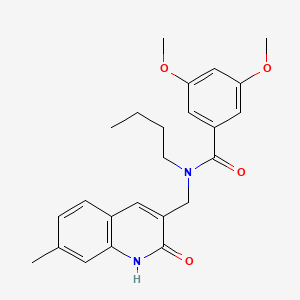


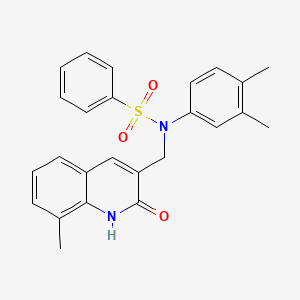
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)

